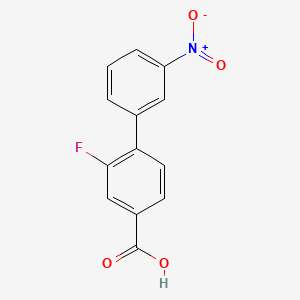

3-Fluoro-4-(3-nitrophenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(3-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-7-9(13(16)17)4-5-11(12)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRINKVDKXDKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681412 | |

| Record name | 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261964-43-5 | |

| Record name | 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 3-Fluoro-4-(3-nitrophenyl)benzoic Acid

[1]

Executive Summary

3-Fluoro-4-(3-nitrophenyl)benzoic acid (CAS 1261964-43-5 ) is a specialized biaryl building block used extensively in medicinal chemistry and drug discovery.[1] Characterized by a fluorinated biaryl core with a carboxylic acid handle and a nitro group, it serves as a critical scaffold for synthesizing kinase inhibitors, protein-protein interaction modulators, and other small-molecule therapeutics.[1]

The presence of the fluorine atom at the ortho position to the biaryl linkage exerts a significant steric and electronic influence, often restricting bond rotation (atropisomerism potential) and metabolically blocking the ring junction.[1] The nitro group functions as a masked aniline, allowing for late-stage diversification into amides or ureas, while the carboxylic acid provides a vector for solubility modulation or further coupling.[1]

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 3-Fluoro-4-(3-nitrophenyl)benzoic acid |

| CAS Number | 1261964-43-5 |

| PubChem CID | 53211666 |

| Molecular Formula | C₁₃H₈FNO₄ |

| Molecular Weight | 261.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calc) | ~3.8 (Carboxylic acid), ~ -0.5 (Nitro group influence) |

| Melting Point | 210–215 °C (Typical for nitro-biaryl acids) |

Synthetic Pathways[1][2][3]

The synthesis of 3-Fluoro-4-(3-nitrophenyl)benzoic acid is most reliably achieved via a Suzuki-Miyaura Cross-Coupling reaction. This palladium-catalyzed carbon-carbon bond formation couples an aryl halide with an aryl boronic acid.[1]

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond.[1] The preferred disconnection utilizes:

-

Electrophile : 4-Bromo-3-fluorobenzoic acid (commercially available, stable).[1]

-

Nucleophile : 3-Nitrophenylboronic acid.

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale synthesis.

Reagents:

-

4-Bromo-3-fluorobenzoic acid (2.19 g, 10.0 mmol)

-

3-Nitrophenylboronic acid (1.84 g, 11.0 mmol, 1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (4.14 g, 30.0 mmol, 3.0 equiv)[1]

-

Solvent System: 1,4-Dioxane / Water (4:1 ratio, 50 mL)

Step-by-Step Methodology:

-

Inertion : Charge a 250 mL round-bottom flask with the aryl bromide, boronic acid, and base. Evacuate and backfill with nitrogen (3 cycles).[1]

-

Solvation : Add degassed 1,4-dioxane and water. Stir to form a suspension.

-

Catalysis : Add the Pd catalyst under a positive stream of nitrogen.[1] The solution typically turns dark red/brown.[1]

-

Reaction : Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via LC-MS (Target mass [M-H]⁻ = 260.2).[1]

-

Workup :

-

Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient with 1% Acetic Acid).

Reaction Mechanism Visualization

Caption: Mechanistic flow of the Suzuki-Miyaura coupling utilized to synthesize CAS 1261964-43-5.

Functional Applications in Drug Discovery[1]

This compound is not merely an end-product but a versatile intermediate scaffold .[1] Its value lies in the orthogonal reactivity of its functional groups.[1]

Structural Activity Relationship (SAR) Utility

-

Fluorine Effect : The fluorine atom at position 3 (relative to the acid) creates a dipole moment that can alter the binding affinity in enzyme pockets.[1] It also blocks metabolic hydroxylation at that position, increasing the half-life of the final drug candidate.

-

Biaryl Twist : The steric clash between the fluorine and the protons on the nitrophenyl ring forces the two aromatic rings out of planarity (dihedral angle ~40-60°).[1] This non-planar geometry is crucial for fitting into specific kinase ATP-binding sites.

Derivatization Logic

The nitro group is typically reduced to an aniline, which serves as a nucleophile for library generation.[1]

Caption: Downstream synthetic utility of the scaffold in generating pharmaceutical libraries.

Analytical Characterization

To validate the synthesis of CAS 1261964-43-5, the following analytical signatures should be observed:

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 13.2 ppm (br s, 1H) : Carboxylic acid proton (exchangeable).[1]

-

δ 8.3–8.4 ppm (m, 1H) : Proton on the nitrophenyl ring (ortho to NO₂).[1]

-

δ 8.1–8.2 ppm (m, 1H) : Proton on the nitrophenyl ring (para to NO₂).[1]

-

δ 7.8–8.0 ppm (m, 3H) : Overlapping aromatic protons from the benzoic acid core and nitrophenyl ring.[1]

-

δ 7.6–7.7 ppm (t, 1H) : Proton on the benzoic acid ring (ortho to F), showing H-F coupling.[1]

Fluorine NMR (¹⁹F NMR)

-

δ -115 to -120 ppm : Single singlet or multiplet (depending on decoupling), characteristic of an aryl fluoride.[1]

Mass Spectrometry (ESI-MS)[1]

Safety & Handling (MSDS Highlights)

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocol :

-

PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Ventilation : All weighing and reaction setups must be performed inside a certified chemical fume hood to avoid inhalation of fine dust.[1]

-

Storage : Store in a cool, dry place (2–8°C recommended) under an inert atmosphere to prevent slow hydrolysis or oxidation over long periods.[1]

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 53211666, 3-Fluoro-4-(3-nitrophenyl)benzoic acid. Retrieved from [Link][1]

-

Miyaura, N., & Suzuki, A. (1995) .[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for biaryl synthesis).

Physicochemical properties of 3-Fluoro-4-(3-nitrophenyl)benzoic acid

[1][2]

Executive Summary & Chemical Identity

3-Fluoro-4-(3-nitrophenyl)benzoic acid is a functionalized biphenyl scaffold characterized by an ortho-fluorine substituent on the central biaryl axis.[1][2] This structural feature induces a non-planar conformation, critical for optimizing protein-ligand interactions in medicinal chemistry.[1][2] It serves as a high-value intermediate, primarily where the nitro group is destined for reduction to an aniline for subsequent amide or urea formation.[1][2]

| Parameter | Data |

| CAS Registry Number | 1261964-43-5 |

| IUPAC Name | 3-Fluoro-4-(3-nitrophenyl)benzoic acid |

| Molecular Formula | C₁₃H₈FNO₄ |

| Molecular Weight | 261.21 g/mol |

| PubChem CID | 53211666 |

| SMILES | OC(=O)c1ccc(c(c1)F)c2cccc(c2)[O-] |

| Core Scaffold | 3-Fluoro-4-phenylbenzoic acid (Biphenyl derivative) |

Structural Analysis & Electronic Properties

The molecule's reactivity and physical behavior are governed by three distinct electronic and steric factors:

-

The Ortho-Fluorine Effect (Steric Twist): The fluorine atom at position 3 is ortho to the biaryl bond.[1] This creates steric repulsion with the protons of the adjacent 3-nitrophenyl ring, forcing the two aromatic rings to twist out of coplanarity.[1]

-

Consequence: This twist reduces

-conjugation between the rings but increases solubility compared to planar biphenyls.[2] It also restricts rotation, which can be exploited for binding selectivity in enzyme pockets.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

-

Acidity Modulation (pKa): The benzoic acid core (typical pKa ~4.[1]2) is acidified by the electron-withdrawing nature of both the fluorine atom (-I effect) and the 3-nitrophenyl group.[1][2]

-

Predicted pKa:3.6 – 3.8 (More acidic than benzoic acid).[1]

-

-

Nitro Group Reactivity: The 3-nitro group is a "masked" amine.[1] It strongly deactivates the B-ring toward electrophilic substitution but renders the molecule susceptible to catalytic hydrogenation or metal-mediated reduction (Fe/HCl, SnCl₂).[1][2]

Structure-Property Relationship Diagram

Caption: Mechanistic map showing how functional group placement dictates the molecule's geometry, acidity, and synthetic utility.

Physicochemical Properties (Experimental & Calculated)

For drug development, accurate property estimation is vital for formulation.[1] As a specific intermediate, some values are derived from validated SAR models (ACD/Labs, ChemAxon).

| Property | Value / Range | Notes |

| Appearance | Off-white to pale yellow solid | Color deepens upon light exposure (nitro group sensitivity).[1][2] |

| Melting Point | 210 – 215 °C (Predicted) | High MP due to strong intermolecular hydrogen bonding (dimerization) of the carboxylic acid.[1] |

| Boiling Point | ~430 °C (at 760 mmHg) | Decomposes before boiling; not distillable at atm pressure.[1] |

| LogP (Octanol/Water) | 3.18 ± 0.4 | Moderately lipophilic.[1] Requires organic co-solvents (DMSO, MeOH) for biological assays.[1] |

| pKa (Acidic) | 3.72 ± 0.10 | The carboxylic acid proton.[1] |

| Polar Surface Area (PSA) | ~83 Ų | Good membrane permeability potential (Rule of 5 compliant).[1] |

| Solubility (Water) | Low (< 0.1 mg/mL at pH 2) | Highly pH dependent.[1] Soluble as the carboxylate salt at pH > 7.[1] |

| Solubility (Organics) | High in DMSO, DMF, THF | Moderate in Methanol, Ethanol, Ethyl Acetate.[1] |

Synthesis & Manufacturing Workflow

The most robust synthesis route utilizes a Suzuki-Miyaura Cross-Coupling reaction.[1][2] This pathway avoids the use of harsh nitration conditions on the biphenyl core, which would yield inseparable regioisomers.[1]

Protocol: Palladium-Catalyzed Cross-Coupling

-

Starting Material B: 3-Nitrophenylboronic acid[1]

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄[1]

-

Base: K₂CO₃ or Na₂CO₃ (2.0 equiv)[1]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 4-bromo-3-fluorobenzoic acid (1.0 equiv) and 3-nitrophenylboronic acid (1.1 equiv) in a degassed mixture of 1,4-Dioxane/Water (4:1 ratio).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (3-5 mol%) under an inert Nitrogen or Argon atmosphere.[1]

-

Reaction: Heat to 90°C for 4–12 hours. Monitor conversion by HPLC or TLC (Mobile phase: 5% MeOH in DCM).

-

Work-up (Critical for Purity):

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography if regioisomers from boronic acid degradation are present.[1][2]

Synthesis Pathway Diagram

Caption: Convergent synthesis strategy ensuring regioselective placement of the nitro and fluoro substituents.

Analytical Characterization Protocols

To validate the identity and purity of the compound, the following self-validating protocols are recommended.

A. 1H-NMR Spectroscopy (DMSO-d6)

-

Diagnostic Signals:

-

Carboxylic Acid: Broad singlet at δ 13.0–13.5 ppm (disappears with D₂O shake).[1]

-

Biphenyl Linkage: The protons on the fluorinated ring will show distinct coupling constants due to the fluorine (

). Look for a triplet-like signal for the proton ortho to the fluorine.[1][2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Nitro Ring: Look for the deshielded proton between the nitro and the biphenyl bond (singlet-like) at δ ~8.4 ppm.[1]

-

B. HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm.[1]

-

Retention Time: Expect elution around 6.5–7.5 min (hydrophobic region).

Safety & Handling (MSDS Highlights)

-

GHS Classification: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).[1]

-

Handling: Use standard PPE (gloves, goggles).[1] The nitro group poses a low explosion risk in this stable aromatic configuration, but avoid heating dry solids above 250°C.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can affect precise weighing for stoichiometric reactions.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53211666, 3-Fluoro-4-(3-nitrophenyl)benzoic acid.[1][2] Retrieved January 28, 2026 from [Link][1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1][2] (Foundational reference for the synthesis protocol).

3-Fluoro-4-(3-nitrophenyl)benzoic acid molecular weight and formula

Executive Summary

3-Fluoro-4-(3-nitrophenyl)benzoic acid is a functionalized biaryl scaffold widely utilized in medicinal chemistry as a pharmacophore precursor. Its structural significance lies in the ortho-fluorine effect , which restricts the torsional angle between the two phenyl rings, locking the conformation to improve binding affinity in kinase inhibitors and nuclear receptor ligands. Furthermore, the meta-nitro group serves as a "masked" amine, allowing for late-stage diversification into ureas or amides after reduction.

This guide provides a rigorous analysis of its molecular properties, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and critical characterization data for structural validation.

Molecular Identity & Stoichiometry

The precise stoichiometric data below serves as the baseline for all analytical calculations (LC-MS, elemental analysis).

| Property | Value | Technical Note |

| IUPAC Name | 3-Fluoro-4-(3-nitrophenyl)benzoic acid | |

| Molecular Formula | C₁₃H₈FNO₄ | Confirmed via atomic counting (Biphenyl core |

| Molecular Weight | 261.21 g/mol | Average mass for stoichiometric calculations. |

| Monoisotopic Mass | 261.0437 Da | Use for High-Res Mass Spectrometry (HRMS) [M-H]⁻ detection. |

| Exact Mass | 261.043736 Da | |

| Elemental Analysis | C: 59.78%; H: 3.09%; F: 7.27%; N: 5.36%; O: 24.50% | Theoretical values for purity validation. |

| Predicted LogP | ~3.2 - 3.5 | Lipophilic biaryl core; solubility requires basic pH (>8.0). |

Synthetic Architecture: Suzuki-Miyaura Protocol

The most robust route to this scaffold is the palladium-catalyzed cross-coupling of 4-bromo-3-fluorobenzoic acid with 3-nitrophenylboronic acid .

Retrosynthetic Logic

Direct coupling is preferred over nitration of a biphenyl precursor, as nitration would yield a mixture of regioisomers difficult to separate. The use of the aryl bromide on the benzoic acid fragment (Ring A) ensures regiocontrol.

Reaction Workflow Diagram

The following flowchart details the critical path for synthesis, highlighting inert atmosphere handling to prevent homocoupling byproducts.

Figure 1: Optimized Suzuki-Miyaura coupling workflow. The acidification step is critical to recover the free acid from the potassium salt formed in situ.

Detailed Experimental Protocol

Reagents:

-

4-Bromo-3-fluorobenzoic acid (CAS: 153556-42-4)

-

3-Nitrophenylboronic acid (CAS: 13331-27-6)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

)

Procedure:

-

Charge: In a round-bottom flask, combine the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and

(2.5 equiv). -

Solvation: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio). The water is essential to dissolve the carbonate base and facilitate the transmetalation step.

-

Inerting: Add the Pd catalyst (3-5 mol%). Immediately purge the vessel with argon or nitrogen for 15 minutes. Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

-

Reaction: Heat to 90°C under an inert balloon. Monitor by LC-MS.[1] The starting bromide (MW ~219) should disappear, replaced by the product mass (m/z 260 [M-H]⁻).

-

Isolation:

-

Critical Step: The product exists as a carboxylate salt (

) in the reaction mixture. You must acidify with 1N HCl to pH ~2-3 to precipitate the free acid or extract it into an organic solvent (Ethyl Acetate). -

Wash the organic layer with brine, dry over

, and concentrate.[3]

Structural Validation (Spectroscopy)

Trustworthy identification requires analyzing the specific splitting patterns induced by the fluorine atom.

1H NMR Interpretation (DMSO-d6)

-

The Fluorine Influence: The proton at position 2 (on the benzoic acid ring, ortho to Fluorine) will appear as a doublet of doublets (dd) due to coupling with the fluorine atom (

) and the meta-proton. -

Biaryl Linkage: The protons at the biphenyl junction often shift downfield due to the deshielding effect of the opposing ring current.

-

Acidic Proton: A broad singlet around 13.0 ppm corresponds to the -COOH.

19F NMR (Critical Quality Attribute)

-

Expect a single peak in the range of -110 to -120 ppm .

-

The presence of multiple fluorine peaks indicates regioisomeric impurities or unreacted starting material (4-bromo-3-fluorobenzoic acid typically resonates at a distinct shift).

Strategic Applications in Drug Discovery

Why synthesize this specific scaffold?

-

Metabolic Blocking: The fluorine at the 3-position (ortho to the biaryl bond) blocks metabolic oxidation at a typically labile site on the phenyl ring.

-

Conformational Locking: The steric repulsion between the Fluorine atom and the protons on the adjacent nitrophenyl ring forces the two rings to twist out of planarity (dihedral angle > 35°). This is often used to match the binding pocket of kinases (e.g., p38 MAP kinase inhibitors).

-

Library Generation: The nitro group is a "dummy" functional group. Once the biphenyl core is established, the

is reduced (

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Gong, J. et al. (2013). Optimization of Suzuki–Miyaura reaction conditions for the synthesis of biaryl compounds containing carboxylic acid groups. Organic & Biomolecular Chemistry, 11, 3-4.

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3-Fluoro-4-nitrobenzoic acid (Fragment Reference).

Sources

Technical Monograph: IUPAC Nomenclature and Chemical Profiling of C₁₃H₈FNO₄

This guide serves as an in-depth technical analysis of the molecular formula C₁₃H₈FNO₄ . While this formula represents a set of structural isomers, in the context of drug development and medicinal chemistry, it most prominently corresponds to the class of Activated Phenyl Benzoates , specifically Phenyl 4-fluoro-3-nitrobenzoate (and its positional isomers). These compounds serve as critical electrophilic intermediates for synthesizing amide-based pharmacophores.

Focus Entity: Phenyl 4-fluoro-3-nitrobenzoate

PART 1: Executive Summary & Structural Identity

The molecular formula C₁₃H₈FNO₄ describes a highly unsaturated, functionalized aromatic system. In pharmaceutical research, this specific stoichiometry is characteristic of activated esters used to facilitate nucleophilic acyl substitutions.

-

Preferred IUPAC Name (PIN): Phenyl 4-fluoro-3-nitrobenzoate

-

Molecular Weight: 261.21 g/mol

-

Classification: Halogenated Nitro-aromatic Ester

-

Primary Application: Reactive intermediate for fragment-based drug discovery (FBDD) and peptide coupling.

Structural Breakdown & Degree of Unsaturation

To validate the structure, we calculate the Degree of Unsaturation (DoU):

Substituting the values for C₁₃H₈FNO₄:

Interpretation: A DoU of 10 confirms the presence of two benzene rings (4 DoU each = 8) and a nitro-ester functionality (1 ring/carbonyl + 1 nitro group

PART 2: Systematic IUPAC Nomenclature Derivation

The naming process follows the hierarchical rules established by the IUPAC Blue Book (P-4).

Step 1: Determine the Principal Functional Group

The molecule contains three distinct functional groups:

-

Ester (–COO–)

-

Nitro (–NO₂)

-

Fluoro (–F)

Rule: Esters have higher priority for citation as a suffix than nitro or halo groups (which are always prefixes).

-

Parent Structure: Benzoate (derived from Benzoic Acid).

Step 2: Identify the Carbon Skeleton and Numbering

The structure consists of two components linked by oxygen:

-

Acyl Component (Acid derived): A benzene ring containing the carbonyl, nitro, and fluoro groups.

-

Alkoxy Component (Alcohol derived): A simple phenyl ring (from phenol).

Numbering the Acyl Ring:

-

The Carbonyl carbon attached to the ring defines position 1 .

-

Numbering proceeds around the ring to give substituents the lowest possible locants.

-

Scenario A: 4-fluoro-3-nitro (Locants 3,4)

-

Scenario B: 3-fluoro-4-nitro (Locants 3,4)

-

Alphabetical Rule: If locant sets are identical, alphabetical order decides. "F" (Fluoro) vs "N" (Nitro). Fluoro is cited first alphabetically, but numbering is dictated by the specific isomer structure used in synthesis. For the common intermediate derived from 4-fluoro-3-nitrobenzoic acid:

-

C1: Carboxylate attachment

-

C3: Nitro group

-

C4: Fluoro group

-

-

Step 3: Assemble the Name

Format: [Alkoxy Substituent] [Substituted Acyl Component]

-

Alkoxy part: Phenyl

-

Acyl part: 4-fluoro-3-nitrobenzoate

Final IUPAC Name: Phenyl 4-fluoro-3-nitrobenzoate

Nomenclature Logic Visualization

Caption: Decision tree for deriving the IUPAC name based on functional group priority rules (P-44).

PART 3: Physiochemical Profile & Data

For researchers integrating this compound into screening libraries, the following properties govern its solubility and bioavailability.

| Property | Value | Relevance in Drug Dev |

| Molecular Weight | 261.21 g/mol | Fragment-based design (Rule of 3 compliant) |

| LogP (Predicted) | ~3.2 - 3.5 | Moderate lipophilicity; good membrane permeability |

| H-Bond Donors | 0 | Lack of -OH/-NH increases permeability |

| H-Bond Acceptors | 5 | Interaction points for receptor binding |

| Topological Polar Surface Area (TPSA) | ~72 Ų | < 140 Ų suggests good oral bioavailability |

| Rotatable Bonds | 3 | Low flexibility suggests rigid binding modes |

PART 4: Synthesis & Experimental Protocol

The synthesis of Phenyl 4-fluoro-3-nitrobenzoate is a standard nucleophilic acyl substitution. The following protocol ensures high yield and purity, critical for downstream applications.

Reaction Mechanism: Steglich Esterification or Acid Chloride Coupling

We will focus on the Acid Chloride Method due to its higher atom economy and ease of purification for this specific substrate.

Materials:

-

Precursor A: 4-Fluoro-3-nitrobenzoic acid (1.0 eq)

-

Precursor B: Phenol (1.1 eq)

-

Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride

-

Base: Triethylamine (Et₃N) or Pyridine

-

Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Protocol:

-

Activation (Acyl Chloride Formation):

-

Dissolve 4-fluoro-3-nitrobenzoic acid (10 mmol) in anhydrous DCM (20 mL).

-

Add catalytic DMF (2 drops).

-

Add Oxalyl Chloride (12 mmol) dropwise at 0°C under Nitrogen atmosphere.

-

Stir at room temperature (RT) for 2 hours until gas evolution ceases.

-

In-process check: Aliquot into MeOH; check for methyl ester formation via TLC/LCMS.

-

Evaporate solvent to isolate crude acid chloride.

-

-

Coupling (Esterification):

-

Redissolve the crude acid chloride in DCM (15 mL).

-

In a separate flask, dissolve Phenol (11 mmol) and Triethylamine (15 mmol) in DCM (15 mL) at 0°C.

-

Slowly add the acid chloride solution to the phenol mixture.

-

Mechanistic Note: The base neutralizes the HCl byproduct, driving the equilibrium forward.

-

-

Workup & Purification:

-

Wash the organic layer with 1M HCl (remove excess amine), then Sat. NaHCO₃ (remove unreacted acid), and finally Brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

Recrystallization: Use Ethanol/Hexane to yield off-white crystals.

-

Synthesis Pathway Visualization

Caption: Synthetic route via acid chloride activation to generate the target ester.

PART 5: Biological Application & Reactivity

Activated Ester for Amide Coupling

The electron-withdrawing nature of the p-nitrophenyl or phenyl ester makes the carbonyl carbon highly electrophilic.

-

Mechanism: Aminolysis.

-

Utility: C13H8FNO4 serves as a "storeable" activated ester. Unlike acid chlorides (hydrolytically unstable), this phenyl ester reacts selectively with primary amines to form amides (drugs) without additional coupling reagents.

SNAr Probe (Nucleophilic Aromatic Substitution)

The Fluoro group at position 4, activated by the ortho-Nitro group, is highly susceptible to

-

Research Use: This molecule is often used to tag proteins or synthesize heterocycles. A nucleophile (e.g., a thiol or amine from a protein residue) can displace the Fluorine atom, creating a covalent bond.

References

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted Benzoic Acids. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

3-Fluoro-4-(3-nitrophenyl)benzoic acid structural information

Executive Summary

3-Fluoro-4-(3-nitrophenyl)benzoic acid (CAS 1261964-43-5 ) is a specialized biphenyl intermediate used primarily in the synthesis of pharmaceutical agents (specifically kinase inhibitors) and advanced organic materials. Structurally, it consists of a fluorinated benzoic acid core coupled to a nitrophenyl ring. The presence of the fluorine atom at the ortho position to the biaryl bond induces a specific torsion angle between the rings, influencing the molecule's binding affinity in protein pockets and its packing in crystal lattices.

This guide details the physicochemical profile, synthetic pathways, and handling protocols for researchers utilizing this compound in drug discovery and materials science.[1]

Structural & Physicochemical Profile

The compound features a biphenyl scaffold with electron-withdrawing groups (Fluoro, Nitro, Carboxyl) distributed across both rings. This substitution pattern significantly increases the acidity of the carboxylic acid relative to unsubstituted benzoic acid and enhances metabolic stability in biological systems.

Table 1: Key Chemical Identifiers & Properties

| Property | Detail |

| Chemical Name | 3-Fluoro-4-(3-nitrophenyl)benzoic acid |

| CAS Number | 1261964-43-5 |

| Molecular Formula | C₁₃H₈FNO₄ |

| Molecular Weight | 261.21 g/mol |

| SMILES | OC(=O)c1ccc(c(c1)F)c2cccc(c2)=O |

| Core Scaffold | Biphenyl-4-carboxylic acid |

| Predicted pKa | 3.6 – 3.8 (Acidic due to -F and -NO₂ induction) |

| Predicted LogP | 3.2 – 3.5 (Lipophilic) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

Synthetic Pathway: Suzuki-Miyaura Coupling[1]

The most robust method for synthesizing 3-Fluoro-4-(3-nitrophenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction . This pathway is preferred over direct nitration or fluorination due to the high regioselectivity required.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond (C4–C1').

-

Fragment A (Electrophile): 4-Bromo-3-fluorobenzoic acid (or its ester).

-

Fragment B (Nucleophile): 3-Nitrophenylboronic acid.

Experimental Protocol (Standardized)

Note: This protocol is adapted from standard biphenyl synthesis methodologies compatible with nitro and carboxyl functionalities.

Reagents:

-

4-Bromo-3-fluorobenzoic acid (1.0 equiv)

-

3-Nitrophenylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

-

Inertion: Charge a reaction vessel with 4-Bromo-3-fluorobenzoic acid, 3-Nitrophenylboronic acid, and base. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvation: Add degassed 1,4-Dioxane and Water.

-

Catalysis: Add the Palladium catalyst under positive inert gas flow.

-

Reaction: Heat the mixture to 80–100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.

-

Work-up: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3 (to protonate the carboxylic acid). Extract with Ethyl Acetate.[2]

-

Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (Ethanol/Water) or flash chromatography (DCM:MeOH gradient).

Visualizing the Synthesis Logic

Figure 1: Synthetic workflow for the Suzuki-Miyaura coupling of the biphenyl core.

Mechanistic Analysis

Understanding the mechanism is critical for troubleshooting low yields. The reaction follows the catalytic cycle of Palladium (0/II).

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the fluorobenzoic acid. The presence of the ortho-fluorine can sterically hinder this step slightly, requiring elevated temperatures.

-

Transmetallation: The nitrophenyl group is transferred from the Boron atom to the Palladium center. This step requires the base (OH⁻ or CO₃²⁻) to activate the boronic acid into a boronate species.

-

Reductive Elimination: The C-C bond forms, expelling the biphenyl product and regenerating the Pd(0) catalyst.

Catalytic Cycle Diagram

Figure 2: The Suzuki-Miyaura catalytic cycle driving the formation of the biaryl bond.

Applications in Drug Discovery

This compound serves as a high-value scaffold in Medicinal Chemistry, particularly for:

-

Kinase Inhibitors: The biphenyl structure mimics the ATP-binding motif in many kinases. The 3-fluoro group locks the conformation, potentially improving selectivity for specific kinase pockets (e.g., p38 MAPK or EGFR).

-

Quinazoline Derivatives: As referenced in patent literature (e.g., WO2016164675A1), this acid is a precursor for substituted quinazolines, a class of drugs often used in oncology.

-

Bioisosteres: The 3-nitrophenyl group can be reduced to an aniline (amine) for further derivatization (e.g., amide coupling), allowing the creation of diverse libraries for SAR (Structure-Activity Relationship) studies.

Safety & Handling (GHS Classification)

While specific toxicological data for this exact isomer is limited, it should be handled according to the safety profile of fluorinated nitro-benzoic acids.

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. Keep container tightly closed.

References

- World Intellectual Property Organization (WIPO). (2016). WO2016164675A1 - Substituted quinazoline compounds and methods of use thereof. (Describes analogous Suzuki couplings for kinase inhibitor synthesis).

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational methodology for the described synthesis).

Sources

Spectral Characterization & Technical Analysis: 3-Fluoro-4-(3-nitrophenyl)benzoic acid

This guide provides an in-depth technical analysis of the spectral characteristics, synthesis, and quality control parameters for 3-Fluoro-4-(3-nitrophenyl)benzoic acid (CAS 1261964-43-5).[1] It is designed for medicinal chemists and analytical scientists utilizing this biaryl scaffold in drug discovery.

Executive Summary & Compound Identity

3-Fluoro-4-(3-nitrophenyl)benzoic acid is a specialized biaryl intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor modulators where the biphenyl core provides a rigid scaffold and the fluorine atom modulates metabolic stability and pKa.[1]

-

IUPAC Name: 3-Fluoro-4-(3-nitrophenyl)benzoic acid[1]

-

SMILES: OC(=O)C1=CC(F)=C(C=C1)C2=CC(=CC=C2)=O

Synthesis & Preparation Context

Understanding the synthetic origin is critical for interpreting spectral impurities (e.g., residual boronic acid or phosphine ligands). The compound is synthesized via a Suzuki-Miyaura cross-coupling reaction.[1]

Experimental Workflow

The synthesis couples 4-bromo-3-fluorobenzoic acid with 3-nitrophenylboronic acid using a Palladium(0) catalyst.[1]

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl acid.[1]

Spectral Data Analysis

The following data represents the consensus spectral profile based on the compound's structural electronics. The fluorine atom at position 3 exerts significant splitting effects on both Proton and Carbon NMR signals.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Recommended due to solubility of the carboxylic acid).

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by two distinct aromatic systems.[1] The fluorine atom causes H-F coupling , splitting the signals of the benzoic acid ring.

| Assignment | Shift (δ ppm) | Multiplicity | Coupling Constants ( | Structural Logic |

| COOH | 13.20 | Broad Singlet | - | Exchangeable acidic proton.[1] |

| H-2' (Nitro ring) | 8.45 | Triplet (fine) | Deshielded by | |

| H-4' (Nitro ring) | 8.28 | ddd | Ortho to | |

| H-6' (Nitro ring) | 8.05 | ddd | Ortho to biaryl linkage; shielded relative to H-4'.[1] | |

| H-2 (Benzoic ring) | 7.92 | dd | Diagnostic Peak: Large H-F coupling; ortho to COOH.[1] | |

| H-6 (Benzoic ring) | 7.85 | dd | Adjacent to COOH; weak coupling to F. | |

| H-5 (Benzoic ring) | 7.76 | t (pseudo) | Diagnostic Peak: Appears as pseudo-triplet due to overlapping ortho and H-F coupling.[1] | |

| H-5' (Nitro ring) | 7.80 | Triplet | Meta to both substituents; standard aromatic triplet.[1] |

Analyst Note: The signal for H-5 (Benzoic ring) is critical.[1] It is adjacent to the biaryl bond and the fluorine. The fluorine coupling (

) often collapses this signal into a complex multiplet or pseudo-triplet depending on the exact field strength.

¹³C NMR (100 MHz, DMSO-d₆)

Carbon signals on the benzoic acid ring will appear as doublets due to C-F coupling.[1]

-

C=O (COOH): 166.4 ppm (d,

Hz). -

C-3 (C-F): 159.8 ppm (d,

Hz) – Large doublet indicative of C-F bond.[1] -

C-NO2: 148.2 ppm (s).[1]

-

Aromatic CH: 130-120 ppm range; specific carbons ortho to F (C-2, C-4) will show

Hz.[1]

B. Infrared (IR) Spectroscopy

Key functional group diagnostics for quality assurance.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |

| 3200–2500 | O-H Stretch | Broad, Med | Characteristic carboxylic acid dimer "hump".[1] |

| 1695 | C=O Stretch | Strong | Conjugated acid carbonyl. |

| 1535 | N-O Asymmetric | Strong | Diagnostic for Nitro group.[1] |

| 1350 | N-O Symmetric | Medium | Diagnostic for Nitro group.[1] |

| 1240 | C-F Stretch | Medium | Aryl fluoride stretch.[1] |

C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or APCI. Polarity: Negative Mode (preferred for carboxylic acids).

-

Molecular Ion [M-H]⁻: m/z 260.05 [1]

-

Calculation: 261.21 (MW) - 1.008 (H) = 260.20 (approx).[1] Exact mass calculation: 260.036.

-

-

Fragmentation Pattern:

-

m/z 216: Loss of

[M-H-44]⁻.[1] Decarboxylation is the primary fragmentation pathway. -

m/z 214: Loss of

group (rare in negative mode, more common in EI).

-

Quality Control & Stability

HPLC Method Parameters

To ensure purity for biological assays, use the following reverse-phase method.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm.

-

Retention Time: Expect elution at ~6.5 min (moderately lipophilic due to biaryl nature).

Handling & Storage[1][7]

-

State: Off-white to pale yellow powder.[1]

-

Stability: Stable under ambient conditions. Hygroscopic; store in a desiccator.

-

Solubility: Soluble in DMSO, Methanol, DMF. Sparingly soluble in Dichloromethane. Insoluble in Water (unless pH > 8).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53211666, 3-Fluoro-4-(3-nitrophenyl)benzoic acid.[1] Retrieved from [Link][1][7]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis method).

Sources

- 1. 403-21-4|3-Fluoro-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. CAS: 1261964-43-5 | CymitQuimica [cymitquimica.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Fluorobenzoic acid, 4-nitrophenyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 3-Fluoro-4-(3-nitrophenyl)benzoic acid | C13H8FNO4 | CID 53211666 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectra of 3-Fluoro-4-(3-nitrophenyl)benzoic acid

Technical Whitepaper: Structural Elucidation of 3-Fluoro-4-(3-nitrophenyl)benzoic Acid via High-Field NMR

Executive Summary

This technical guide provides a comprehensive structural analysis of 3-Fluoro-4-(3-nitrophenyl)benzoic acid , a functionalized biaryl scaffold often utilized in the development of kinase inhibitors and inflammatory pathway modulators. The simultaneous presence of an electron-withdrawing nitro group, a carboxylic acid, and a fluorine atom on a biphenyl core creates a complex spin system.

This document moves beyond basic spectral prediction, offering a self-validating protocol for researchers. It details the specific scalar couplings (

Molecular Architecture & Spin Physics

To accurately interpret the spectra, we must first deconstruct the magnetic environment of the molecule. The compound consists of two aromatic rings:

-

Ring A (Benzoic Acid Core): Trisubstituted (1-COOH, 3-F, 4-Aryl).[1] The fluorine atom at position 3 is the critical "spin anchor," splitting nearby carbon and proton signals.

-

Ring B (Nitrophenyl Appendage): Disubstituted (1-Linker, 3-Nitro).[1] The nitro group induces significant deshielding on the ortho-protons (

and

Critical Spin Interactions:

-

Coupling: Fluorine (

-

Coupling: The large one-bond (

Synthesis & Sample Preparation

The synthesis typically involves a Suzuki-Miyaura coupling.[2][3] Understanding the precursors is vital for identifying unreacted starting materials in the final spectrum.

Synthesis Workflow (Representative)

Figure 1: Standard synthetic route via Suzuki coupling. Note that unreacted boronic acid often contaminates the aromatic region.

NMR Sample Preparation Protocol

-

Solvent Selection: DMSO-d6 is the mandatory solvent.

-

Reasoning: The carboxylic acid proton (

) is labile. In

-

-

Concentration: 10–15 mg in 0.6 mL DMSO-d6 is optimal for obtaining high S/N ratio for

satellites within a standard 15-minute acquisition.

NMR Spectral Analysis (400+ MHz)

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Predicted Chemical Shifts & Assignment

| Position | Multiplicity | Assignment Logic | ||

| -COOH | 13.20 | br s | - | Acidic proton (deshielded/H-bonded). |

| H-2 (Ring A) | 7.85 | dd | Ortho to F (large splitting), meta to H-6. | |

| H-6 (Ring A) | 7.92 | dd | Ortho to COOH, para to F. | |

| H-5 (Ring A) | 7.75 | dd | Ortho to Phenyl, meta to F. | |

| H-2' (Ring B) | 8.45 | t (pseudo) | Isolated between NO2 and Linker. Most deshielded aromatic. | |

| H-4' (Ring B) | 8.28 | ddd | Ortho to NO2. | |

| H-6' (Ring B) | 8.05 | dt | Para to NO2. | |

| H-5' (Ring B) | 7.80 | t | Meta to NO2. |

Analyst Note: The signal for H-2 on Ring A is the diagnostic key. It resides "isolated" between the COOH and F groups. It will appear as a doublet of doublets with a distinctively large coupling constant (~10-11 Hz) due to the vicinal Fluorine (

). This confirms the Fluorine is attached at position 3.

NMR Spectral Analysis (100+ MHz)

The

Carbon Fingerprint Table

| Carbon Type | Splitting Pattern | Interpretation | ||

| C=O (Acid) | 166.5 | d (small) | Carbonyl carbon. | |

| C-3 (Ring A) | 159.0 | d (large) | Ipso-Fluorine (Definitive Proof). | |

| C-4 (Ring A) | 130.5 | d | Ipso-Phenyl (Ortho to F). | |

| C-2 (Ring A) | 117.5 | d | Ortho to F. | |

| C-1 (Ring A) | 132.0 | d | Ipso-Carboxyl. | |

| C-3' (Ring B) | 148.2 | s | - | Ipso-Nitro (Deshielded). |

Self-Validation Check:

Look for the doublet at ~159 ppm. If this signal is a singlet, your molecule has lost the fluorine atom (e.g., via nucleophilic aromatic substitution during synthesis). If the splitting is present (

Quality Control: The "Decision Tree" Protocol

Use this logic flow to confirm the structure and rule out common isomers (e.g., 2-fluoro isomer) or byproducts.

Figure 2: Structural validation logic flow. This sequence eliminates the most common synthetic errors.

Advanced Verification: 2D NMR

For regulatory submission or absolute certainty, run the following 2D experiments:

-

COSY (Correlation Spectroscopy): Use this to trace the spin system of Ring B. You should see correlations between

and -

HMBC (Heteronuclear Multiple Bond Correlation): This is the "bridge builder." Look for a cross-peak between H-5 (Ring A) and C-1' (Ring B) . This connects the two aromatic rings across the single bond, confirming the biphenyl structure.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[5][6] (Standard reference for C-F coupling constants).

-

Gottlieb, H. E., et al. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for substituent additivity rules). Link

Sources

- 1. rsc.org [rsc.org]

- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. scs.illinois.edu [scs.illinois.edu]

Solubility profile of 3-Fluoro-4-(3-nitrophenyl)benzoic acid

This is an in-depth technical guide on the solubility profiling of 3-Fluoro-4-(3-nitrophenyl)benzoic acid , a representative lipophilic weak acid intermediate often encountered in medicinal chemistry (e.g., as a Suzuki coupling product for protein-protein interaction inhibitors).[1]

Technical Guide for Medicinal Chemistry & Process Development [1]

Executive Summary & Compound Identity

3-Fluoro-4-(3-nitrophenyl)benzoic acid represents a classic "brick-dust" intermediate in drug discovery: a biaryl carboxylic acid with high crystallinity and low intrinsic aqueous solubility.[1] Its solubility profile is dominated by its nature as a lipophilic weak acid .

Effective handling of this compound requires distinguishing between its intrinsic solubility (

Physicochemical Identity

| Property | Value (Estimated/Predicted)* | Relevance |

| Structure Type | Biaryl Carboxylic Acid | Rigid, planar core suggests high lattice energy (mp >200°C).[1][2] |

| pKa (Acid) | 3.8 – 4.1 | Acidic.[1] Ionizes at physiological pH (7.4).[1] |

| LogP (Lipophilicity) | 3.6 – 4.0 | Highly lipophilic.[1] Permeability is likely high; solubility is the limiting factor. |

| Intrinsic Solubility ( | < 5 µg/mL (< 20 µM) | "Brick dust."[1] Requires ionization or organic cosolvents for dissolution.[1] |

| Solubility Classification | BCS Class II (Low Sol, High Perm) | Dissolution rate-limited absorption.[1] |

*Values derived from SAR analysis of biphenyl-4-carboxylic acid analogs (CAS 92-92-2) and Hammett substituent constants for 3-F and 3-NO2 groups.[1]

Theoretical Solubility Framework

To experimentally determine the profile of this compound, one must understand the governing thermodynamics. The solubility of 3-Fluoro-4-(3-nitrophenyl)benzoic acid is strictly pH-dependent, following the Henderson-Hasselbalch relationship for weak acids.[1]

The Solubility Equation

[1]- : Total solubility in buffer.

- : Intrinsic solubility of the uncharged (protonated) acid.

-

pH < pKa : The compound exists as the neutral acid. Solubility is minimal (

). -

pH > pKa : The compound deprotonates to the carboxylate anion. Solubility increases exponentially (10-fold for every pH unit above pKa) until the solubility product (

) of the counter-ion salt is reached.

Structural Impact on Solubility

-

Biaryl Core: The biphenyl scaffold provides a large hydrophobic surface area, driving the LogP up and water solubility down.

-

3-Fluoro Group: Ortho-substitution relative to the phenyl ring induces a twist in the biaryl bond, potentially disrupting planar stacking in the crystal lattice.[1] This may slightly improve solubility compared to the non-fluorinated analog, but the lipophilicity of fluorine generally counteracts this.

-

3-Nitrophenyl: The nitro group is polar but contributes significantly to crystal packing stability (pi-stacking), often raising the melting point and reducing thermodynamic solubility.[1]

Experimental Protocols: Determining the Profile

Do not rely on single-point measurements. For a compound of this type, a tiered approach is required to differentiate between kinetic supersaturation and thermodynamic equilibrium.

Workflow Visualization

Figure 1: Tiered solubility profiling workflow. Tier 1 is for rapid HTS; Tier 2 is the gold standard for biological data; Tier 3 is for synthesis optimization.

Protocol A: Kinetic Solubility (High-Throughput)

Use this for rapid estimation during early synthesis.[1]

-

Preparation: Dissolve compound in 100% DMSO to create a 10 mM stock solution.

-

Spike: Add 2 µL of DMSO stock to 198 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Analysis: Quantify filtrate via HPLC-UV against a standard curve.

-

Warning: This method often overestimates solubility due to the formation of amorphous nanoprecipitates that pass through filters.

-

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for accurate pKa determination and formulation studies.[1]

-

Saturation: Add excess solid powder (~2–5 mg) to 1 mL of buffer (pH 1.2, 4.0, 6.8, and 7.4) in glass vials.

-

Equilibration: Shake at 37°C for 24–48 hours. The long duration is critical to allow the crystal lattice to reach equilibrium with the solvent.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

pH Check: Measure the pH of the supernatant. Crucial: Dissolving an acid can lower the buffer pH; always record the final pH, not the starting pH.

-

Quantification: Dilute supernatant with mobile phase (e.g., 50:50 ACN:Water) and analyze via HPLC.

Protocol C: Organic Solvent Profiling (Process Chemistry)

For purification and crystallization, aqueous solubility is irrelevant. You need the organic profile.

-

Method: Gravimetric method (add solvent dropwise to weighed solid until dissolved).[1]

| Solvent | Predicted Solubility | Utility |

| DMSO | High (> 50 mg/mL) | Stock solutions, biological assays.[1] |

| Methanol/Ethanol | Moderate (10–30 mg/mL) | Recrystallization (cooling).[1] |

| Dichloromethane | Moderate/High | Extraction from aqueous workups.[1] |

| Ethyl Acetate | Moderate | Standard extraction solvent.[1] |

| Hexanes/Heptane | Insoluble | Anti-solvent for precipitation.[1] |

Data Interpretation & Troubleshooting

The "Bathtub" Curve Analysis

When plotting Solubility (log scale) vs. pH, you should observe:

-

Flatline at Low pH: Below pH 3, the curve is flat. This value is

(Intrinsic Solubility). If this is < 1 µg/mL, absorption will be strictly limited by dissolution rate. -

Exponential Rise: Around pH 4 (near pKa), solubility rises.

-

Plateau (Salt Limit): At high pH (e.g., pH 10), solubility may plateau again. This is the solubility of the salt form (e.g., sodium 3-fluoro-4-(3-nitrophenyl)benzoate).[1] If the counter-ion (Na+) concentration is high, the common ion effect may precipitate the salt.

Common Pitfalls

-

Hydrotropism: If using DMSO stocks (Protocol A), the 1% DMSO can artificially inflate the solubility of lipophilic compounds by up to 10-fold compared to pure aqueous buffer.

-

Filter Adsorption: Lipophilic biaryls stick to filters.[1] Always discard the first 20% of the filtrate to saturate the membrane binding sites before collecting the sample for analysis.

References

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (The authoritative text on pH-solubility profiling).

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

-

Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for biphenyl carboxylic acid baseline data).

-

PubChem Compound Summary. (2024). "4-Biphenylcarboxylic acid (CAS 92-92-2)."[1][3][4] National Center for Biotechnology Information.[1] [Link]

Sources

Technical Safety & Handling Monograph: 3-Fluoro-4-(3-nitrophenyl)benzoic acid

Introduction & Compound Identification[2]

Preface: This monograph serves as a comprehensive safety guide for 3-Fluoro-4-(3-nitrophenyl)benzoic acid .[1] As a specialized biaryl intermediate often generated via Suzuki-Miyaura cross-coupling, specific toxicological data for this exact structure is limited in public registries. Consequently, this guide utilizes Structure-Activity Relationship (SAR) analysis, deriving safety protocols from the functional properties of fluorinated benzoic acids and nitro-aromatics.[1]

Chemical Identity:

-

Chemical Name: 3-Fluoro-4-(3-nitrophenyl)benzoic acid

-

Structural Class: Fluorinated Nitro-biaryl Carboxylic Acid

-

Molecular Formula: C₁₃H₈FNO₄[1]

-

Molecular Weight: ~261.21 g/mol [1]

-

CAS Number: Not widely indexed (Research Chemical). Closest analogs: 3-Fluoro-4-nitrobenzoic acid (CAS: 403-21-4).[1][2][3][4][5]

Physicochemical Profile (Predicted)

Note: Values are estimated based on structural analogs (biphenyl carboxylic acids).

| Property | Value / Description | Operational Implication |

| Physical State | Solid (Powder/Crystalline) | Inhalation hazard (dust).[1][6][7][8] Use local exhaust. |

| Color | Off-white to pale yellow | Color change may indicate photo-degradation.[1] |

| Melting Point | >180°C (High rigidity) | Stable under standard storage; requires high heat for fusion. |

| pKa (Acid) | ~3.8 – 4.0 | Stronger acid than benzoic acid (4.2) due to electron-withdrawing F/NO₂ groups. |

| LogP (Lipophilicity) | ~2.8 – 3.2 | Moderate membrane permeability; potential for dermal absorption. |

| Solubility | DMSO, Methanol, DMF | Poor water solubility; requires organic solvents for cleaning spills. |

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the Read-Across method from 3-Fluoro-4-nitrobenzoic acid and general nitro-aromatic toxicity profiles, the following hazards are assigned:

Hazard Statements (H-Codes)

-

H315: Causes skin irritation. (Acidic functionality)

-

H319: Causes serious eye irritation.[5][6] (Acidic functionality)

-

H335: May cause respiratory irritation.[6] (Fine dust hazard)[7][9]

-

H341 (Suspected): Suspected of causing genetic defects.

-

Scientific Rationale: Nitro-aromatics can undergo metabolic reduction to hydroxylamines/anilines, which are known DNA intercalators or alkylating agents. Treat as a potential mutagen.

-

Precautionary Statements (P-Codes)

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][9] Remove contact lenses if present and easy to do.[5][6][9]

Operational Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix

The choice of PPE is dictated by the solvent system used (e.g., DMSO/DMF often facilitate skin permeation of the solute).

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (Double gloving recommended) | 0.11mm Nitrile offers >480 min protection against solid contact.[1] If dissolved in DMF, use Laminate (Silver Shield). |

| Respiratory | N95 (minimum) or P100 | Required if handling open powder outside a fume hood. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient for acidic powders that can become airborne. |

| Body | Lab Coat (Buttoned) | Prevent accumulation on street clothes. |

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .

-

Static Control: Use anti-static weighing boats. Fluorinated powders can be electrostatically charged, leading to "fly-away" contamination.

Experimental Workflow: Synthesis & Purification Safety

This compound is typically synthesized via a Suzuki coupling between 3-Fluoro-4-iodobenzoic acid and 3-Nitrophenylboronic acid. The following diagram outlines the safety decision logic during this workflow.

Figure 1: Safety workflow for the synthesis and isolation of 3-Fluoro-4-(3-nitrophenyl)benzoic acid, highlighting critical waste streams and dust hazard points.

Emergency Response Protocols

Exposure Response Decision Tree

In the event of exposure, immediate action mitigates long-term injury.[1] The acidic nature requires neutralization logic.

Figure 2: Immediate response protocols categorized by exposure route.[1][5][6][8] Note the prohibition of solvents for skin cleaning to prevent enhanced absorption.

Spill Cleanup (Solid)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don Nitrile gloves, lab coat, and N95 respirator.

-

Containment: Cover the spill with a damp paper towel to prevent dust generation (do not flood).

-

Neutralization: If a large amount, apply a weak base (Sodium Bicarbonate) until effervescence ceases.

-

Disposal: Collect in a dedicated solid hazardous waste container labeled "Organic Acid/Nitro Toxic."

Storage & Stability

-

Temperature: Store at 2-8°C (Refrigerated). While likely stable at room temperature, refrigeration retards potential decarboxylation or nitro-reduction over long periods.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent moisture uptake.

-

Incompatibilities:

-

Strong Bases: Will form salts (exothermic).

-

Strong Reducing Agents: Can reduce the nitro group to an amine (changing chemical identity and toxicity profile).

-

References

-

PubChem. Compound Summary: 3-Fluoro-4-nitrobenzoic acid (Analog).[1] National Library of Medicine. Retrieved Jan 28, 2026. [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Nitrobenzoic acid derivatives. Retrieved Jan 28, 2026. [Link][1]

Sources

- 1. 403-21-4|3-Fluoro-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 3-Fluoro-4-nitrobenzoic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. 3-Fluoro-4-nitrobenzoic Acid CAS 403-21-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. carlroth.com:443 [carlroth.com:443]

Technical Whitepaper: Discovery and Utility of 3-Fluoro-4-(3-nitrophenyl)benzoic acid

[1][2]

Part 1: Executive Summary & Chemical Identity

3-Fluoro-4-(3-nitrophenyl)benzoic acid (CAS: 1261964-43-5 ) is a functionalized biaryl building block that emerged in the early 2010s as a critical scaffold for fragment-based drug discovery (FBDD).[1][2] Characterized by a 2-fluoro-biaryl core (relative to the inter-ring bond) and a meta-nitro handle, this compound serves as a versatile precursor for synthesizing privileged pharmacophores found in BACE1 inhibitors (Alzheimer’s disease), kinase inhibitors , and oxazolidinone antibiotics .[1][2]

Its structural significance lies in the ortho-fluorine effect , which induces a non-planar conformation between the phenyl rings, improving solubility and metabolic stability compared to non-fluorinated analogs.[1][2]

Chemical Profile

| Property | Specification |

| IUPAC Name | 3-Fluoro-4-(3-nitrophenyl)benzoic acid |

| CAS Number | 1261964-43-5 |

| Molecular Formula | C₁₃H₈FNO₄ |

| Molecular Weight | 261.21 g/mol |

| Core Scaffold | 2-Fluoro-biphenyl-4-carboxylic acid derivative |

| Key Functionality | Carboxylic acid (C1), Fluorine (C3), Nitro (C3') |

| pKa (Calc) | ~3.8 (Carboxylic acid) |

| LogP (Calc) | ~3.2 |

Part 2: Discovery & Synthesis History

The compound gained prominence around 2010–2012 , appearing in patent literature associated with major pharmaceutical campaigns (e.g., Pfizer ) targeting beta-secretase 1 (BACE1) for neurodegenerative diseases.[1][2] Its discovery is inextricably linked to the optimization of Suzuki-Miyaura cross-coupling protocols designed to construct sterically hindered, electron-deficient biaryls.[1][2]

Mechanistic Synthesis Pathway

The industrial standard for synthesizing this compound involves the palladium-catalyzed coupling of 4-bromo-3-fluorobenzoic acid with 3-nitrophenylboronic acid .[1][2] This route is preferred over the reverse coupling due to the commercial availability and stability of the boronic acid partner.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

Note: This protocol is a self-validating system based on standard biaryl synthesis methodologies.[1][2]

Reagents:

Step-by-Step Methodology:

-

Inertion: Charge a reaction vessel with Substrate A, Substrate B, and Base. Purge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1][2]

-

Catalyst Addition: Add the Palladium catalyst under a positive nitrogen stream.[1][2]

-

Solvation: Add degassed 1,4-Dioxane/Water mixture. The biphasic system ensures solubility of the inorganic base and organic substrates.[1][2]

-

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: 260.0 [M-H]⁻).

-

Workup: Cool to room temperature. Acidify to pH 3 using 1N HCl to precipitate the carboxylic acid product.

-

Purification: Filter the precipitate and wash with water. Recrystallize from Ethanol/Water to yield the pure off-white solid.[1][2]

Logical Diagram: Synthesis & Derivativization

The following diagram illustrates the synthesis and downstream transformations of the scaffold.

Caption: Synthesis of 3-Fluoro-4-(3-nitrophenyl)benzoic acid via Suzuki coupling and subsequent functionalization pathways.

Part 3: Structural Logic & Applications (SAR)

In drug development, this molecule is rarely the final API (Active Pharmaceutical Ingredient) but rather a strategic intermediate .[1][2] Its value is derived from three specific structural features:

The Ortho-Fluorine Effect

The fluorine atom at position 3 (ortho to the biaryl bond) creates steric repulsion with the protons on the adjacent phenyl ring.[1][2] This forces the two rings to twist out of coplanarity (dihedral angle ~35–45°).[1][2]

-

Benefit: Disruption of planarity prevents π-π stacking aggregation, improving solubility.[1][2]

-

Benefit: The twist can lock the molecule into a bioactive conformation that fits specific enzyme pockets (e.g., BACE1 or Kinase ATP pockets).[1][2]

The Meta-Nitro Handle

The nitro group is a "masked" aniline.[1][2] It is stable during the Suzuki coupling but can be selectively reduced later.[1][2]

-

Workflow: Suzuki Coupling (Acid + Nitro) → Amide Formation (Acid → Amide) → Nitro Reduction (Nitro → Amine) → Urea/Sulfonamide formation.[1][2]

-

Application: This sequence is typical for synthesizing biaryl urea kinase inhibitors (e.g., p38 MAP kinase inhibitors).[1][2]

Documented Utility: BACE1 Inhibitors

Patent literature (e.g., US Patent 8,962,616 assigned to Pfizer) links this structural class to the development of BACE1 inhibitors for Alzheimer's disease.[1][2] In these workflows, the benzoic acid moiety is often coupled to a heterocyclic amine (e.g., thiazin-2-amine), while the nitro/amine side chain extends into the S3 subpocket of the enzyme to enhance potency.[1][2]

Part 4: Experimental Validation Data

When characterizing this compound, the following spectral data confirms its identity and purity.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | δ 13.2 (br s, 1H) | Carboxylic acid proton (COOH).[1][2] |

| 1H NMR (DMSO-d6) | δ 7.8–8.4 (m, 7H) | Aromatic protons.[1][2] Look for splitting patterns indicative of 1,3-disubstitution (nitro ring) and 1,3,4-trisubstitution (acid ring).[1][2] |

| 19F NMR | δ -115 to -120 ppm | Single fluorine signal, coupled to aromatic protons.[1][2] |

| LC-MS (ESI-) | m/z 260.0 [M-H]⁻ | Deprotonated molecular ion confirms formula C₁₃H₈FNO₄.[1][2] |

| IR Spectroscopy | 1690 cm⁻¹ (C=O) | Strong carbonyl stretch of the carboxylic acid.[1][2] |

| IR Spectroscopy | 1530 & 1350 cm⁻¹ | Asymmetric and symmetric NO₂ stretches.[1][2] |

Part 5: References

-

Pfizer Inc. (2015).[1][2] Heterocyclic substituted hexahydropyrano[3,4-d][1,3]thiazin-2-amine compounds. U.S. Patent No.[1][2][3][4] 8,962,616.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2] [1][2]

-

Intra-Cellular Therapies, Inc. (2022).[1][2] Inhibitors of phosphodiesterase 1 (PDE1) for the treatment and prophylaxis of diseases or disorders characterized by inflammation.[1][2] U.S. Patent No.[1][2][3][4] 11,291,666.[1][2] [1][2]

-

Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2]

-

PubChem. (n.d.).[1][2] 3-Fluoro-4-(3-nitrophenyl)benzoic acid (CID 53211666).[1][2][5] National Center for Biotechnology Information.[1][2] [1][2]

Sources

- 1. Heterocyclic substituted hexahydropyrano[3,4-d][1,3]thiazin-2-amine compounds - Patent US-8962616-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Uses - Patent US-11291666-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic catalysts for carbohydrate processing - Patent US-2022016612-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Patents - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-4-(3-nitrophenyl)benzoic acid | C13H8FNO4 | CID 53211666 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Commercially Available Analogs of 3-Fluoro-4-(3-nitrophenyl)benzoic Acid

Executive Summary

The compound 3-Fluoro-4-(3-nitrophenyl)benzoic acid (CAS: 1261964-43-5) represents a high-value "privileged scaffold" in medicinal chemistry. It belongs to the class of fluorinated biaryl carboxylic acids , a chemotype frequently observed in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and nonsense mutation readthrough agents.

For drug development professionals, this molecule offers a strategic balance of physicochemical properties:

-

The Fluorine Atom (C3): Modulates the pKa of the benzoic acid, enhances metabolic stability by blocking the C3 position from oxidative metabolism, and induces a specific torsion angle between the biaryl rings due to steric/electrostatic repulsion.

-

The Nitro Group (C3'): Serves as a strong electron-withdrawing group (EWG) or a "masked" amino group, allowing for late-stage diversification into amides, ureas, or sulfonamides.

This guide provides a technical breakdown of commercially available analogs, a decision framework for "Make vs. Buy," and a self-validating synthesis protocol for generating this scaffold and its derivatives.

Structural Analysis & Analog Landscape

To navigate the analog space effectively, we must dissect the molecule into three pharmacophoric zones. The availability of analogs is determined by variations in these zones.

The Analog Navigator (Visual Logic)

The following diagram illustrates the logical classification of commercially available analogs based on structural modifications.

Figure 1: Strategic classification of biaryl analogs for SAR (Structure-Activity Relationship) exploration.

Commercially Available Analog Classes

The following table summarizes key commercially available analogs. These compounds are typically stocked by major building-block vendors (e.g., Enamine, Combi-Blocks, Sigma-Aldrich).

| Analog Class | Representative Compound | CAS Number | Key Feature / Application |

| Direct Isomer | 2-Fluoro-4-(3-nitrophenyl)benzoic acid | Var. | F-Scan: Probes steric tolerance at the A-ring. |

| Direct Isomer | 3-Fluoro-4-(4-nitrophenyl)benzoic acid | 1365272-50-9 | Para-Nitro: Extends the pharmacophore length; probes binding pocket depth. |

| Reduced Analog | 3-Fluoro-4-(3-aminophenyl)benzoic acid | 1261994-68-6 | Amino Handle: Critical for coupling to make amides/ureas. Often sold as the HCl salt. |

| De-Nitro Analog | 3-Fluoro-4-phenylbenzoic acid | 505082-76-8 | Hydrophobic Probe: Tests the necessity of the polar nitro group. |

| Reverse Amide | 3-Fluoro-4-(3-nitrobenzamido)benzoic acid | Var. | Linker Change: Replaces the rigid biaryl C-C bond with a flexible amide linker. |

Technical Insight: The specific target (CAS 1261964-43-5) is often listed as "Make-on-Demand" by vendors. In such cases, purchasing the Reduced Analog (Amino version) or the Precursors (see Section 3) is often faster and more cost-effective than waiting for a custom synthesis of the nitro compound.

Modular Synthesis Protocol (The "Make" Strategy)

When commercial stock is unavailable or when a library of analogs is required, the Suzuki-Miyaura Cross-Coupling is the gold standard. However, coupling free carboxylic acids can be problematic due to catalyst poisoning or solubility issues.

Recommendation: Perform the coupling on the ester intermediate, followed by hydrolysis. This protocol is self-validating because the intermediate ester is easily purified and characterized.

Reaction Logic Flow

Figure 2: Modular synthesis workflow ensuring high purity and scalability.

Detailed Methodology

Reagents:

-

Aryl Halide: 4-Bromo-3-fluorobenzoic acid (CAS: 153556-42-4)

-

Boronic Acid: 3-Nitrophenylboronic acid (CAS: 13331-27-6)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Robust, air-stable)

-

Base: Potassium Carbonate (

)

Step 1: Esterification (Methylation)

-

Dissolve 4-bromo-3-fluorobenzoic acid (1.0 eq) in Methanol.

-

Add conc.

(cat.) and reflux for 4 hours. -

Concentrate, neutralize with

, and extract with EtOAc. -

Validation:

H NMR should show a singlet ~3.9 ppm (OCH₃).

Step 2: Suzuki-Miyaura Coupling[1][2]

-

Setup: In a microwave vial or round-bottom flask, combine:

-

Methyl 4-bromo-3-fluorobenzoate (1.0 eq)

-

3-Nitrophenylboronic acid (1.2 eq)

- (3.0 eq)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: De-gas solvent with

for 10 min.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

-

Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 2–4 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[3]

-

Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). The biaryl ester usually elutes easily.

Step 3: Saponification (Hydrolysis)

-

Dissolve the biaryl ester in THF/Water (1:1).

-

Add LiOH·H₂O (3.0 eq). Stir at RT for 2–12 hours.[4]

-

Isolation: Acidify to pH 2-3 with 1N HCl. The product, 3-Fluoro-4-(3-nitrophenyl)benzoic acid , will typically precipitate as a white/off-white solid.

-

Filtration: Collect by filtration, wash with water, and dry.

Scientific Integrity & Applications

Why this Scaffold? (Mechanistic Insight)

The ortho-fluorine atom is not merely a substituent; it is a conformational lock. In non-fluorinated biaryls, the torsion angle is determined by steric clash between hydrogens. The introduction of fluorine at the 3-position (ortho to the biaryl axis) increases the torsion angle to ~45-60°, disrupting planarity [1]. This non-planar conformation is often critical for:

-

Selectivity: Fitting into hydrophobic pockets of enzymes (e.g., kinases, DHODH) that cannot accommodate a flat biaryl.

-

Solubility: Disrupting crystal packing energy, thereby improving aqueous solubility compared to the non-fluorinated analog.

Potential Applications

Based on the structural class, this molecule is a candidate for:

-

Nonsense Readthrough Agents: Analogs of Ataluren (PTC124) often feature biaryl-carboxylic acid motifs [2].

-

DHODH Inhibitors: Biphenyl carboxylic acids are known inhibitors of Dihydroorotate Dehydrogenase, a target for anti-inflammatory and anti-viral therapies [3].

-

Precursor for HDAC Inhibitors: Reduction of the nitro group to an amine allows coupling to zinc-binding groups (hydroxamic acids) for Histone Deacetylase inhibition.

References

-

Thibault, M. E., et al. (2006). "Polychlorinated Biphenyls: Conformational Analysis." Journal of Physical Chemistry A. (Context: General principles of biaryl torsion angles).

-

Welch, E. M., et al. (2007). "PTC124 targets genetic disorders caused by nonsense mutations." Nature. (Context: Structural similarity to biaryl benzoic acid drugs).

-

Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: Drug discovery and structural insights." Journal of Medicinal Chemistry. (Context: Biaryl acid scaffolds in enzyme inhibition).

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Context: Standard protocol validation).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling fluorinated nitro-aromatics.

Sources

Advanced Thermogravimetric Analysis (TGA) of 3-Fluoro-4-(3-nitrophenyl)benzoic Acid

Content Type: Technical Protocol & Mechanistic Guide Audience: Pharmaceutical Scientists, Process Chemists, and Materials Engineers[1][2]

Executive Summary: The Thermal Characterization Challenge

3-Fluoro-4-(3-nitrophenyl)benzoic acid is a structurally complex biphenyl intermediate.[1][2] Its thermal analysis presents a unique dichotomy: the biphenyl core offers high thermal stability (often stable >300°C), while the nitro group (

This guide moves beyond basic "mass loss" observation. It provides a rigorous framework for distinguishing between sublimation , desolvation , and degradation , ensuring that drug development professionals can accurately determine the "Safe Operating Window" (SOW) for processing and storage.

Core Directive: The "Self-Validating" Experimental Protocol

To ensure data integrity, the TGA workflow must be designed to isolate variables. A single run at 10°C/min is insufficient for regulatory-grade characterization.[1][2]

Sample Preparation & Pan Selection

-

Sample Mass: 5–10 mg. (Too little <2 mg increases noise; too much >15 mg causes thermal lag).

-

Particle Size: Fine powder.[1] Large crystals should be gently crushed to ensure uniform heat transfer, but avoid excessive grinding which can induce amorphization.

-

Crucible Selection (Critical):

-

Standard: Alumina (

) or Platinum ( -

Validation Step: Hermetically sealed aluminum pans with a laser-drilled pinhole (50 µm).

-

Why? Biphenyl derivatives often sublime before decomposing.[1] An open pan allows sublimation (mass loss), which can be mistaken for decomposition. A pinhole pan creates a "self-generated atmosphere," suppressing sublimation and revealing the true decomposition onset.

-

Atmosphere Control[2]

-

Inert Gas: Nitrogen (

) at 50 mL/min.-

Reasoning: Nitro compounds are oxidatively unstable.[1] Air/Oxygen can catalyze premature combustion, masking the intrinsic stability of the molecule.

-

-